3-Bromo-2-(bromomethyl)benzoic acid

Overview

Description

3-Bromo-2-(bromomethyl)benzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds .

Synthesis Analysis

The synthesis of 3-Bromo-2-(bromomethyl)benzoic acid involves dissolving methylmethylbenzoic acid and benzoyl peroxide in dichloromethane and heating to reflux. NBS is added in portions and the mixture is heated for 2 hours. After cooling to room temperature, the reaction is quenched with water, extracted with dichloromethane, washed with water, washed with saturated NaCl, and dried over anhydrous Na2SO4. Concentration gives a pale yellow solid .Molecular Structure Analysis

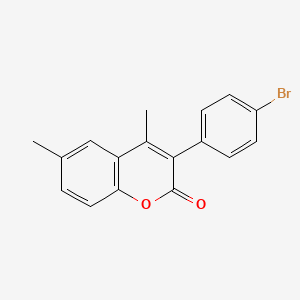

The molecular formula of 3-Bromo-2-(bromomethyl)benzoic acid is C8H7BrO2. The molecular weight is 215.04 .Chemical Reactions Analysis

3-Bromo-2-(bromomethyl)benzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . It can also act as an organic building block for the preparation of beta-substituted acrylates .Physical And Chemical Properties Analysis

3-Bromo-2-(bromomethyl)benzoic acid has a melting point of 152-156 °C and a predicted boiling point of 316.1±30.0 °C. It has a predicted density of 1.599±0.06 g/cm3. It is soluble in chloroform and methanol. The compound is a white to orange or brown powder .Scientific Research Applications

Synthesis and Chemical Characterization

- 3-Bromo-2-(bromomethyl)benzoic acid has been explored in studies focusing on its synthesis and chemical characterization. For instance, Wang Ping (2011) investigated the synthesis of 2-(bromomethyl) benzoic acid, a closely related compound, through a free radical reaction, highlighting the importance of various factors like solvent choice and reaction time on yield. This research provides foundational knowledge for understanding and manipulating the chemical properties of similar compounds like 3-Bromo-2-(bromomethyl)benzoic acid (Wang Ping, 2011).

Vibrational Analysis and Reactivity

- The structure and reactivity of related bromo-benzoic acid derivatives have been studied using Density Functional Theory (DFT). For example, a 2022 study by Yadav et al. analyzed 4-bromo-3-(methoxymethoxy) benzoic acid, determining various molecular parameters and reactivity descriptors, providing insights into the behavior of similar molecules like 3-Bromo-2-(bromomethyl)benzoic acid (Yadav et al., 2022).

Solubility Properties

- Research on the solubility of structurally similar compounds, such as 3-bromo-2-methyl benzoic acid, sheds light on the solubility characteristics of 3-Bromo-2-(bromomethyl)benzoic acid. Gu et al. (2020) studied the solubility of this compound in various solvents and temperatures, employing models like the modified Apelblat model for data fitting, which is crucial for understanding the dissolution behavior of 3-Bromo-2-(bromomethyl)benzoic acid in different environments (Gu et al., 2020).

Crystal Structure Comparison

- Investigating the crystal structures of bromo-benzoic acid derivatives, such as the work done by Suchetan et al. (2016) on methyl 4-bromo-2-(methoxymethoxy)benzoate, provides insights into the molecular architecture and potential applications of 3-Bromo-2-(bromomethyl)benzoic acid. Understanding these structures aids in predicting the chemical behavior and potential applications of the compound (Suchetan et al., 2016).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Brominated benzoic acids are known to participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecule, potentially altering its function .

Biochemical Pathways

It is known that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is soluble in chloroform and methanol , which suggests that it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

It is used in the synthesis of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . This suggests that it may have significant biological effects.

Action Environment

It is known to be sensitive to light and air , which suggests that these factors could potentially affect its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

3-bromo-2-(bromomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKPSTMLUCQGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(bromomethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)

![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)